2-Benzylsulfanylpyridine-4-carbonitrile
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Overview
Description
2-Benzylsulfanylpyridine-4-carbonitrile is an organic compound with the molecular formula C13H10N2S. It is a derivative of pyridine, characterized by the presence of a benzylsulfanyl group at the second position and a carbonitrile group at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanylpyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanylpyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Benzylsulfanylpyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanylpyridine-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanylpyridine-3-carbonitrile
- 2-Benzylsulfanylpyridine-5-carbonitrile
- 2-Benzylsulfanylpyridine-6-carbonitrile
Uniqueness
2-Benzylsulfanylpyridine-4-carbonitrile is unique due to the specific positioning of the benzylsulfanyl and carbonitrile groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers .
Properties
CAS No. |
180791-02-0 |
---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-benzylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C13H10N2S/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
CSEJMYVAIPCCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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